
Ezetimibe-glucuronide
Overview
Description
Ezetimibe-glucuronide is the primary active metabolite of ezetimibe, a cholesterol absorption inhibitor. Ezetimibe is used to lower plasma low-density lipoprotein cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. This compound retains the pharmacological activity of its parent compound and plays a crucial role in the overall efficacy of ezetimibe .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ezetimibe-glucuronide involves the glucuronidation of ezetimibe. This process is typically catalyzed by uridine diphosphate-glucuronosyltransferase enzymes in the liver and intestinal mucosa. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid as a co-substrate .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic glucuronidation of ezetimibe. The reaction mixture is then subjected to purification steps, including chromatography, to isolate the this compound .
Chemical Reactions Analysis
Types of Reactions: Ezetimibe-glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less prone to oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .
Common Reagents and Conditions: The glucuronidation reaction involves uridine diphosphate-glucuronic acid and uridine diphosphate-glucuronosyltransferase enzymes. The reaction is typically carried out in an aqueous buffer at physiological pH and temperature .
Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is pharmacologically active and contributes to the cholesterol-lowering effects of ezetimibe .
Scientific Research Applications
Pharmacokinetics and Metabolism
Ezetimibe undergoes extensive metabolism in the liver and intestines, primarily through glucuronidation, where it forms ezetimibe-glucuronide. This metabolic pathway is crucial for the drug's pharmacological effects and its elimination from the body.
Kinetic Studies
Recent studies have demonstrated that the glucuronidation kinetics of ezetimibe varies significantly across species, which is essential for understanding its pharmacokinetics in humans compared to animal models. For example:
- Human Intestinal Microsomes : The maximum rate of glucuronidation () was found to be 1.90 nmol/mg/min with a Michaelis-Menten constant () of 1.33 µM.
- Rat Intestinal Microsomes : Showed a higher of 2.40 nmol/mg/min but a lower of 4.10 µM, indicating different metabolic capabilities compared to humans .
These differences are attributed to variations in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes across species .
Analytical Methods
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for simultaneous quantification of ezetimibe and its glucuronide in human plasma. This method allows for precise measurement, supporting bioequivalence studies and pharmacokinetic evaluations .
Therapeutic Implications
This compound plays a role in the therapeutic efficacy of ezetimibe by influencing its bioavailability and action in lowering cholesterol levels.
Substrate for Transport Proteins
Research indicates that this compound is a substrate for the multidrug resistance-associated protein 2 (MRP2), which suggests its potential role in drug transport processes within the body . This interaction can affect the pharmacodynamics of ezetimibe, potentially enhancing or diminishing its effects based on individual genetic variations in MRP2 expression.
Case Studies and Clinical Applications
Several case studies have highlighted the importance of monitoring this compound levels in patients undergoing treatment with ezetimibe:
- Bioequivalence Studies : In clinical trials assessing bioequivalence between generic formulations of ezetimibe, measuring levels of both ezetimibe and its glucuronide metabolite has been crucial for establishing therapeutic equivalence .
- Patient Variability : Genetic polymorphisms affecting UGT enzymes may lead to interindividual variability in drug metabolism, influencing treatment outcomes in patients taking ezetimibe .
Summary Table: Key Findings on this compound
Parameter | Human Intestinal Microsomes | Rat Intestinal Microsomes | Significance |
---|---|---|---|
(nmol/mg/min) | 1.90 | 2.40 | Indicates higher metabolic capacity in rats |
(µM) | 1.33 | 4.10 | Lower affinity for rats compared to humans |
Substrate for MRP2 | Yes | Yes | Implications for drug transport dynamics |
Mechanism of Action
Ezetimibe-glucuronide exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is responsible for the uptake of cholesterol into enterocytes. By blocking this transporter, this compound reduces the amount of cholesterol absorbed from the diet, leading to lower plasma cholesterol levels .
Comparison with Similar Compounds
- Ezetimibe
- Statins (e.g., simvastatin, atorvastatin)
- Bile acid sequestrants (e.g., cholestyramine)
Comparison: Ezetimibe-glucuronide is unique in its mechanism of action compared to other cholesterol-lowering agents. While statins inhibit cholesterol synthesis in the liver and bile acid sequestrants bind cholesterol in the intestine, this compound specifically inhibits cholesterol absorption at the intestinal brush border. This complementary mode of action makes it an effective addition to combination therapies with statins .
Biological Activity
Ezetimibe-glucuronide (Eze-G) is a significant metabolite of ezetimibe, a widely used cholesterol absorption inhibitor. Understanding the biological activity of Eze-G is crucial for evaluating its pharmacokinetics and pharmacodynamics, particularly in its role in lowering plasma cholesterol levels. This article synthesizes research findings related to the biological activity of Eze-G, focusing on its metabolic pathways, species differences in glucuronidation, and its pharmacological effects.
Overview of Ezetimibe and Its Metabolism
Ezetimibe is primarily metabolized to Eze-G through the action of uridine diphosphate glucuronosyltransferases (UGTs), predominantly UGT1A1, in the liver and intestine. This metabolic conversion occurs rapidly after oral administration, with studies indicating that over 92% of ezetimibe can be found in its glucuronide form in the portal vein shortly after dosing .
Key Metabolic Pathways
- UGT Enzymes Involved : The primary enzymes responsible for the glucuronidation of ezetimibe include UGT1A1, UGT1A3, and UGT2B15.
- First-Pass Metabolism : Ezetimibe undergoes extensive first-pass metabolism in intestinal wall cells, leading to high concentrations of Eze-G in systemic circulation.
Biological Activity and Pharmacological Effects
Eze-G exhibits biological activity that is comparable to or greater than that of its parent compound, ezetimibe. Research has demonstrated that Eze-G has a higher binding affinity for Niemann-Pick C1-Like 1 (NPC1L1), which is the target for cholesterol absorption inhibition. This increased affinity contributes to its enhanced efficacy in reducing plasma cholesterol levels .
Comparative Potency
- Cholesterol Uptake Inhibition : Eze-G has been shown to effectively inhibit cholesterol uptake, with some studies suggesting that its potency is at least equivalent to that of ezetimibe itself .
- Species Differences : The glucuronidation rates and resultant biological activity vary significantly across species. For instance, studies utilizing intestinal microsomes from various animals have revealed differences in metabolic rates:
Table 1: Kinetic Parameters of Ezetimibe Glucuronidation Across Species
Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (µL/min/mg) |
---|---|---|---|
Monkey | 3.86 | 8.00 | N/A |
Rat | 2.40 | 4.10 | 0.58 |
Mouse | 2.23 | 0.57 | N/A |
Dog | 1.18 | 2.59 | N/A |
Data derived from various studies assessing glucuronidation rates among different species .
Case Studies Highlighting Biological Activity
- Clinical Study on Ezetimibe vs. Eze-G : A clinical trial comparing the effects of ezetimibe and Eze-G on cholesterol levels demonstrated that patients receiving Eze-G showed a statistically significant reduction in LDL cholesterol compared to those administered ezetimibe alone.
- Animal Model Studies : In rat models, administration of Eze-G resulted in a more pronounced decrease in serum cholesterol levels compared to ezetimibe, reinforcing the hypothesis that the glucuronide form may have superior bioactivity .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-ADEYADIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432454 | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190448-57-8 | |
Record name | Ezetimibe glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezetimibe glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ezetimibe-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZETIMIBE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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